molecular formula C17H13ClFNO5S B2522615 methyl 4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291842-33-5

methyl 4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2522615
CAS No.: 1291842-33-5
M. Wt: 397.8
InChI Key: DFPVLNHFXZQQNL-UHFFFAOYSA-N
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Description

Methyl 4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative featuring a 1,4-benzothiazine core modified with sulfone groups (1,1-dioxide), a methyl ester at position 2, a fluorine atom at position 6, and a 3-chloro-4-methoxyphenyl substituent at position 4.

The 3-chloro-4-methoxyphenyl group introduces electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may influence electronic properties and intermolecular interactions. The fluorine atom at position 6 likely enhances metabolic stability and lipophilicity, while the 1,1-dioxide moiety increases polarity and hydrogen-bonding capacity .

Properties

IUPAC Name

methyl 4-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO5S/c1-24-14-5-4-11(8-12(14)18)20-9-16(17(21)25-2)26(22,23)15-6-3-10(19)7-13(15)20/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPVLNHFXZQQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, with CAS number 1291842-33-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC17H13ClFNO5S
Molecular Weight397.8 g/mol
StructureStructure

The benzothiazine core structure is known to exhibit a variety of biological activities. Compounds in this class have been reported to act on multiple targets, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
  • Anticancer Properties : The compound may interact with cellular pathways involved in tumor growth and proliferation.
  • Antihypertensive Effects : Modulation of vascular smooth muscle contraction could be a mechanism for blood pressure regulation.

The specific mechanism of action is believed to involve the modulation of biochemical pathways through receptor interactions and enzyme inhibition. For example, compounds with similar scaffolds have been shown to act on KATP channels and AMPA receptors.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of benzothiazine derivatives, this compound was tested against various microorganisms using the disk diffusion method. The results indicated significant activity against:

  • Staphylococcus aureus
  • Escherichia coli

This suggests potential applications in treating bacterial infections .

Anticancer Studies

A series of in vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:

  • Mia PaCa-2 (pancreatic cancer)
  • PANC-1 (pancreatic cancer)

The compound's ability to induce apoptosis in these cells was linked to its interaction with specific signaling pathways involved in cell survival and death .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics. The receptor occupancy assays suggest a good binding affinity to target receptors, which is critical for its efficacy as a therapeutic agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a derivative of this compound was administered to cultures of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Line Testing

In another study involving pancreatic cancer cell lines, treatment with the compound resulted in a reduction of cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure. This highlights its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogs from literature:

Compound Name Substituents (Position 4) Halogen (Position 6) Molecular Formula Molecular Weight Key Features
Methyl 4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (Target) 3-Cl-4-OCH₃ F C₁₈H₁₄ClFNO₅S 417.83* Dual electronic effects (Cl/OCH₃), high polarity due to F and sulfone groups
Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 3-OCH₃ Br C₁₇H₁₄BrNO₅S 424.26 Larger halogen (Br) increases molecular weight and lipophilicity
Methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 1,3-Benzodioxol-5-yl F C₁₇H₁₂FNO₆S 377.35 Benzodioxole group enhances aromaticity and π-π stacking potential
Methyl 4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 4-butylphenyl F C₂₁H₂₂FNO₅S 443.47 Alkyl chain (butyl) improves lipid solubility and membrane permeability

*Calculated based on analogous structures.

Key Observations:

  • Aromatic Substituents : The benzodioxolyl group in introduces fused aromaticity, which may enhance stacking interactions in crystal lattices or receptor binding pockets.
  • Alkyl vs. Polar Groups : The butylphenyl substituent in significantly boosts lipophilicity (logP ~3.5 estimated), contrasting with the polar 3-Cl-4-OCH₃ group in the target compound.

Analytical Data and Purity

Chromatographic methods, such as HPLC with relative retention times (RRT) and response factors (F), are critical for purity assessment. For example, meloxicam analogs in exhibit RRTs between 260–350 nm, with response factors influenced by substituents. The target compound’s chloro and methoxy groups may shift its RRT to ~340–360 nm, comparable to benzodioxolyl analogs .

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